molecular formula C17H20N4O3S B2948585 (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide CAS No. 1798423-01-4

(2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide

Cat. No.: B2948585
CAS No.: 1798423-01-4
M. Wt: 360.43
InChI Key: IILPHKJTLJDJHJ-NSCUHMNNSA-N
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Description

The compound (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide is a complex organic molecule that features a furan ring, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the furan, thiadiazole, and piperidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its complex structure.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties.

    Cancer Research: Potential use in cancer therapy due to its ability to interact with biological targets.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Electronics: Incorporation into electronic materials for improved performance.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan and thiadiazole rings can interact with enzymes or receptors, inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-3-yl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}prop-2-enamide: can be compared with other heterocyclic compounds like:

Uniqueness

    Structural Complexity: The combination of furan, thiadiazole, and piperidine rings in a single molecule is unique.

    Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

    Biological Activity: The presence of multiple heterocyclic rings may enhance its biological activity compared to simpler compounds.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12-16(25-20-19-12)17(23)21-7-4-13(5-8-21)10-18-15(22)3-2-14-6-9-24-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,22)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILPHKJTLJDJHJ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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